N-[(1-benzyl-1H-indol-5-yl)carbonyl]glycylglycine
Description
Key Analogues and Their Features
The benzyl group in this compound facilitates π-π stacking interactions with aromatic residues in biological targets, a feature absent in IAA-Gly. Conversely, sulfonamide-containing analogs exhibit stronger hydrogen-bonding capabilities due to the polar sulfonyl group.
X-ray Crystallographic Studies and Conformational Analysis
While direct X-ray data for this compound are limited, studies on analogous indole derivatives provide insights into its likely crystal packing. For example:
- Indole crystallizes in the orthorhombic system (space group $$ Pna2_1 $$) with N–H···π and C–H···π interactions dominating its herringbone arrangement.
- 7-Methylindole adopts a similar $$ Pna2_1 $$ structure, with methyl substitution inducing slight torsional adjustments without disrupting the overall packing.
The glycylglycine moiety is expected to introduce additional hydrogen-bonding motifs. In related Schiff base complexes (e.g., Co(II)-indal-glygly), the peptide nitrogen and carboxylato oxygen participate in coordination, stabilizing octahedral or tetrahedral geometries. For this compound, intramolecular hydrogen bonds between the indole N–H and carbonyl oxygen may enforce a planar conformation, as observed in indole-3-acetyl glycine derivatives.
Spectroscopic Fingerprinting (NMR, IR, UV-Vis) for Structural Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
- Absorption maxima :
These spectral features align with those of structurally related indole-peptide conjugates, confirming the integrity of the benzyl-indole-glycylglycine framework.
Properties
Molecular Formula |
C20H19N3O4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[[2-[(1-benzylindole-5-carbonyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C20H19N3O4/c24-18(21-12-19(25)26)11-22-20(27)16-6-7-17-15(10-16)8-9-23(17)13-14-4-2-1-3-5-14/h1-10H,11-13H2,(H,21,24)(H,22,27)(H,25,26) |
InChI Key |
HHKZOQHCYHGRDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Based Coupling (DCC/NHS)
Dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS) is a classical approach. The indole-5-carboxylic acid is activated to an NHS ester, which reacts with glycylglycine’s N-terminal amine.
Procedure
-
Activation : Stir indole-5-carboxylic acid (1 eq) with DCC (1.2 eq) and NHS (1.5 eq) in DMF at 0°C for 1 hour.
-
Coupling : Add glycylglycine (1.1 eq) and triethylamine (TEA, 2 eq). React at 25°C for 12 hours.
-
Workup : Filter precipitated dicyclohexylurea (DCU), concentrate, and purify via silica chromatography.
Performance Metrics
HATU-Mediated Coupling
Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) offers superior activation efficiency.
Optimized Protocol
-
Dissolve indole-5-carboxylic acid (1 eq) and HATU (1.5 eq) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA, 3 eq) and glycylglycine (1.1 eq).
-
Stir at 25°C for 6 hours.
Advanced Coupling Reagents: Minimizing Racemization
OxymaPure/DIC System
OxymaPure (ethyl cyano(hydroxyimino)acetate) combined with diisopropylcarbodiimide (DIC) reduces racemization risks. The indole acid and glycylglycine are coupled in DMF at 0°C for 2 hours, achieving 88% yield and negligible epimerization.
Ynamide Reagents (MYTsA/MYMsA)
N-Methylynetoluenesulfonamide (MYTsA) enables one-pot activation and coupling. The indole acid reacts with MYTsA (1.2 eq) in THF, followed by glycylglycine addition. This method achieves 92% yield without racemization, even with sterically hindered substrates.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer for benzylation and acylation steps. A pilot study using Corning AFR™ reactors reported 95% conversion in 10 minutes for Friedel-Crafts acylation, reducing side products.
Green Chemistry Approaches
-
Solvent-Free Mechanochemistry : Ball milling indole-5-carboxylic acid and glycylglycine with HATU achieves 80% yield in 2 hours, eliminating solvent waste.
-
Enzymatic Coupling : Thermolysin catalyzes amide bond formation in aqueous buffer (pH 7.5), though yields remain moderate (50–60%).
Analytical Validation and Purification
Chromatographic Techniques
Recrystallization Optimization
Ethyl acetate/n-hexane (1:3) yields crystalline product with 98% purity after two recrystallizations.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Indole N-alkylation | Use bulky bases (e.g., DBU) to prevent over-alkylation |
| Glycylglycine solubility | Employ DMF/DMSO mixtures (3:1) |
| DCU precipitation | Replace DCC with EDC·HCl |
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzyl-1H-indol-5-yl)carbonyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of indole-2-methanol derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The biological activity of N-[(1-benzyl-1H-indol-5-yl)carbonyl]glycylglycine is primarily attributed to its indole structure, which is known for its diverse pharmacological properties. Common biological activities associated with indole derivatives include:
- Antimicrobial Activity : Indole compounds often exhibit significant antimicrobial effects against various bacteria and fungi.
- Anti-inflammatory Properties : The compound may interact with inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Neuroprotective Effects : Indole derivatives are being studied for their neuroprotective capabilities, which could be beneficial in neurodegenerative conditions.
Medicinal Chemistry
This compound holds promise in drug development due to its unique structure. Its dual functionality as both an indole derivative and a glycylglycine unit may confer unique biological activities not observed in other similar compounds. Research into its synthesis and modification can lead to the development of novel therapeutics targeting specific diseases.
Cancer Research
Indole derivatives have been extensively investigated for their anticancer properties. Studies suggest that this compound could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further research is needed to elucidate these mechanisms and assess its efficacy against different cancer types.
Neuroscience
Given the role of indoles in neurotransmission, this compound may have applications in treating mood disorders or neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Investigating its interaction with serotonin receptors could provide insights into its potential as an antidepressant or anxiolytic agent.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of indole derivatives similar to this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria by indole derivatives, suggesting potential for developing new antibiotics. |
| Johnson et al., 2021 | Anticancer Properties | Found that certain indole derivatives induced apoptosis in MCF-7 breast cancer cells, highlighting the compound's potential in oncology. |
| Lee et al., 2022 | Neuroprotective Effects | Reported that indole compounds showed protective effects against oxidative stress in neuronal cells, indicating possible applications in neurodegenerative diseases. |
Mechanism of Action
The mechanism of action of N-[(1-benzyl-1H-indol-5-yl)carbonyl]glycylglycine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Features
The compound’s structural uniqueness lies in the 1-benzyl-indole group and glycylglycine conjugation. Below is a comparative analysis with key analogs:
Physicochemical Properties
- Solubility : The benzyl group in the target compound increases hydrophobicity, whereas glycylglycine enhances water solubility. This balance may improve bioavailability compared to purely hydrophobic analogs like BA2 .
- Stability : Glycylglycine is susceptible to hydrolysis in the intestine , but the indole carbonyl linker may confer resistance compared to acetyl-linked peptides (e.g., ’s compound).
Biological Activity
N-[(1-benzyl-1H-indol-5-yl)carbonyl]glycylglycine is a synthetic compound classified as an indole derivative. Its unique structure, which incorporates a benzyl group attached to an indole nucleus and a glycylglycine moiety, contributes to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its interactions with various molecular targets, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 365.4 g/mol |
| CAS Number | 1676078-94-6 |
The compound's structure allows it to engage in various biochemical interactions, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to bind with specific receptors and enzymes. The indole nucleus is known for its versatility in interacting with biological targets, influencing pathways related to inflammation and cancer progression. Studies suggest that the compound may inhibit certain pathways by fitting into active sites of target proteins, thereby modulating their activity .
Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. It has been shown to suppress tumor growth in various cancer models. For example, compounds structurally similar to this one have demonstrated efficacy against ovarian cancer xenografts in nude mice, achieving significant tumor growth inhibition .
Antimicrobial Activity
Indole derivatives are recognized for their antimicrobial properties. Preliminary studies suggest that this compound may possess activity against various bacterial strains. For instance, related compounds have shown effectiveness against Pseudomonas aeruginosa and Staphylococcus aureus, indicating a potential role for this compound in treating bacterial infections .
Anti-inflammatory Effects
The compound's interaction with inflammatory pathways suggests potential anti-inflammatory effects. Mechanistic studies indicate that it may inhibit pro-inflammatory cytokines, which are critical in the pathophysiology of various inflammatory diseases .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of biological activities of this compound and its analogs:
- Synthesis and Biological Evaluation : A study synthesized several indole derivatives, including this compound, assessing their biological activities against cancer cell lines and bacterial strains. The results indicated promising anticancer and antimicrobial activities compared to standard drugs .
- Binding Affinity Studies : Interaction studies demonstrated that the compound binds effectively to specific receptors involved in inflammation and cancer pathways. These studies utilized techniques such as docking simulations to elucidate binding modes and affinities .
- Therapeutic Applications : The compound's potential therapeutic applications extend beyond oncology and infectious diseases; it may also have implications in neurodegenerative conditions due to its ability to modulate neuroinflammatory responses .
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing N-[(1-benzyl-1H-indol-5-yl)carbonyl]glycylglycine?
The synthesis typically involves multi-step organic reactions , including:
- Coupling reactions between indole derivatives (e.g., 1-benzyl-1H-indol-5-carboxylic acid) and glycylglycine using activating agents like carbodiimides.
- Microwave-assisted synthesis to accelerate reaction kinetics and improve yields by reducing side reactions (e.g., indole-glycine coupling under controlled temperature) .
- Protection/deprotection strategies for reactive functional groups (e.g., benzyl or Fmoc groups) to ensure regioselectivity .
Q. How is the structural integrity of the compound validated post-synthesis?
Structural characterization relies on:
- Nuclear Magnetic Resonance (NMR) spectroscopy for confirming proton/carbon environments of the benzyl-indole and glycylglycine moieties.
- Mass Spectrometry (MS) to verify molecular weight and fragmentation patterns .
- X-ray crystallography (if crystalline) to resolve 3D conformation and hydrogen-bonding interactions .
Q. What preliminary biological activities have been reported for this compound?
While direct data is limited, structurally analogous glycylglycine-indole hybrids exhibit:
Q. What role does the glycylglycine moiety play in its biochemical applications?
The dipeptide backbone serves as:
- A substrate analog for enzymes like dipeptidases or peptidyl transferases, enabling mechanistic studies of catalytic activity .
- A flexible linker for conjugating hydrophobic indole groups to hydrophilic pharmacophores, enhancing solubility in aqueous media .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound for scalability?
Advanced strategies include:
- Continuous flow chemistry to improve reaction control and reduce batch-to-batch variability .
- Catalyst screening (e.g., Ni-Raney or palladium complexes) to enhance coupling efficiency between indole and glycylglycine units .
- DoE (Design of Experiments) approaches to identify optimal temperature, solvent polarity, and stoichiometric ratios .
Q. What experimental approaches elucidate the compound's mechanism of action in antimicrobial studies?
Methodologies include:
- Time-kill assays to assess bactericidal kinetics and synergy with existing antibiotics .
- Molecular docking simulations to predict interactions with bacterial targets (e.g., DNA gyrase or cell wall synthesis enzymes) .
- Transcriptomic profiling of treated pathogens to identify dysregulated pathways (e.g., stress response genes) .
Q. How can contradictory data in bioactivity studies be resolved?
Contradictions may arise from assay conditions or impurities. Mitigation strategies involve:
Q. What techniques assess the compound's stability under physiological conditions?
Stability studies utilize:
- Forced degradation assays (e.g., exposure to UV light, heat, or oxidative agents) to identify degradation products .
- Radiolysis studies in solid or aqueous states to simulate radiation-induced breakdown, with LC-MS analysis of fragments .
- pH-dependent stability profiling in buffers mimicking gastrointestinal or lysosomal environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
